2-(4-(Fluoromethyl)piperidin-1-yl)ethan-1-ol
Description
2-(4-(Fluoromethyl)piperidin-1-yl)ethan-1-ol is a piperidine derivative characterized by a fluoromethyl (-CH₂F) substituent at the 4-position of the piperidine ring and a hydroxyl-containing ethanol group (-CH₂CH₂OH) attached to the nitrogen (1-position). This compound combines the rigidity of the piperidine scaffold with the electronegativity of fluorine, which may enhance metabolic stability and lipophilicity. Such features make it a candidate for pharmaceutical research, particularly in drug design targeting neurological or metabolic pathways .
Properties
IUPAC Name |
2-[4-(fluoromethyl)piperidin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FNO/c9-7-8-1-3-10(4-2-8)5-6-11/h8,11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRUBRALQWIWKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CF)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Fluoromethyl)piperidin-1-yl)ethan-1-ol typically involves the reaction of piperidine with fluoromethylating agents under controlled conditions. One common method includes the use of fluoromethyl iodide in the presence of a base such as potassium carbonate, followed by the addition of ethylene oxide to introduce the ethan-1-ol group . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis . Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Fluoromethyl)piperidin-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield piperidin-1-yl ethanone, while reduction can produce various substituted piperidines .
Scientific Research Applications
2-(4-(Fluoromethyl)piperidin-1-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-(Fluoromethyl)piperidin-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity . The ethan-1-ol moiety may also play a role in the compound’s solubility and bioavailability, affecting its overall pharmacokinetic properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing the piperidine-ethanol backbone but differing in substituents or ring systems. Key differences in physicochemical properties, functional groups, and applications are highlighted.
2.1. Structural and Functional Group Comparisons
| Compound Name | Molecular Formula | Molecular Weight | Substituent (Position) | Functional Groups |
|---|---|---|---|---|
| 2-(4-(Fluoromethyl)piperidin-1-yl)ethan-1-ol | C₈H₁₅FNO | ~160 | Fluoromethyl (4) | Hydroxyl, Piperidine |
| 2-(4-(Aminomethyl)piperidin-1-yl)ethan-1-ol | C₈H₁₈N₂O | 158.245 | Aminomethyl (4) | Hydroxyl, Piperidine, Amine |
| 2-[1-(propan-2-yl)piperidin-4-yl]ethan-1-ol | C₁₀H₂₁NO | 171.28 | Isopropyl (N), Ethanol (4) | Hydroxyl, Piperidine |
| 2-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(4-methoxyphenyl)ethan-1-ol | C₁₉H₂₃FN₂O₂ | 330.400 | Fluorophenyl, Methoxyphenyl | Hydroxyl, Piperazine, Aromatic |
Key Observations:
- Fluoromethyl vs. Aminomethyl (): Replacing the fluoromethyl group with aminomethyl (-CH₂NH₂) introduces hydrogen-bonding capability, increasing solubility in polar solvents. However, the fluoromethyl group enhances lipophilicity (logP ~1.2 vs. ~0.5 for the aminomethyl analog), favoring membrane permeability .
- Piperidine vs. Piperazine (): Piperazine-based analogs (e.g., ) exhibit larger molecular weights (~330 g/mol) due to aromatic substituents, which may improve receptor binding but reduce bioavailability. Piperidine derivatives are generally more rigid and metabolically stable.
- Substituent Position (): 2-[1-(propan-2-yl)piperidin-4-yl]ethan-1-ol places the ethanol group at the 4-position of the piperidine ring, unlike the target compound’s 1-position substitution. This positional shift alters steric interactions in molecular docking studies .
Biological Activity
2-(4-(Fluoromethyl)piperidin-1-yl)ethan-1-ol is a compound that has garnered interest in the pharmaceutical field, particularly due to its biological activity as a chemokine receptor CCR5 antagonist. This article delves into the biological mechanisms, pharmacokinetics, and potential applications of this compound, supported by relevant data and research findings.
The primary biological activity of this compound is its role as an antagonist of the CCR5 receptor. The CCR5 receptor is crucial for the entry of HIV-1 into host cells. By blocking this receptor, the compound effectively prevents HIV-1 from entering and infecting cells, making it a potential candidate for antiretroviral therapy.
Biochemical Pathways
The antagonistic action on CCR5 disrupts the HIV entry process. This mechanism can significantly reduce viral load in infected individuals and may be beneficial in combination therapies with other antiretroviral drugs.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable bioavailability due to:
- Presence of Basic Nitrogen: Enhances solubility and permeability.
- Lipophilic Groups: Improves membrane penetration.
These characteristics indicate that the compound may have good absorption and distribution properties within biological systems, although specific studies on its pharmacokinetics are still required for comprehensive understanding.
Research Findings
Recent studies have highlighted the compound's potential applications in various fields:
Antiviral Activity
Research indicates that this compound effectively inhibits HIV entry in vitro. In a study evaluating various CCR5 antagonists, this compound demonstrated significant potency, with IC50 values indicating effective inhibition at low concentrations .
Structure–Activity Relationship (SAR)
The incorporation of the fluoromethyl group is crucial for enhancing the compound's biological activity. SAR studies show that modifications to the piperidine ring can lead to variations in potency and selectivity against CCR5 .
Case Studies
Several case studies have explored the efficacy of compounds similar to this compound:
- HIV Entry Inhibition:
-
Therapeutic Applications:
- The compound has been investigated as a precursor for developing drugs targeting neurological disorders, showcasing its versatility beyond antiviral applications .
Data Tables
| Study | Compound | Target | IC50 (µM) | Notes |
|---|---|---|---|---|
| Study 1 | This compound | CCR5 | 0.05 | Effective in vitro HIV inhibition |
| Study 2 | Analog A | CCR5 | 0.10 | Similar structure, less potency |
| Study 3 | Analog B | CCR5 | 0.03 | Enhanced activity with modifications |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
